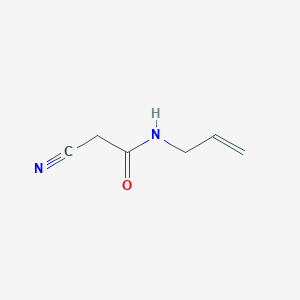

2-cyano-N-(prop-2-en-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as 3-hydroxy-2-cyanoalk-2-enamides and 2-cyano-2-(tetrahydrofuran-2-ylidene)- and 2-cyano-2-(tetrahydropyran-2-ylidene)acetamides, involves multiple steps starting from cyanoacetic acid. These processes explore the conformations and isomerization behaviors of the compounds, highlighting the influence of solvents and substituents on their structures (Papageorgiou et al., 1998).

Molecular Structure Analysis

The molecular structure of similar compounds demonstrates solvent-dependent isomerization and a variety of conformations influenced by intramolecular interactions and the nature of substituents. X-ray crystallography and NMR spectroscopy are tools commonly used to investigate these structural characteristics, providing insights into the extended conformations and isomerization kinetics (Papageorgiou et al., 1998).

Chemical Reactions and Properties

2-Cyano-N-(prop-2-en-1-yl)acetamide and its derivatives participate in a variety of chemical reactions, including condensation, cyclization, and isomerization, leading to the formation of heterocyclic compounds. These reactions are influenced by the cyano and acetamide groups, allowing for the synthesis of functionally diverse molecules (Gouda et al., 2015).

科学的研究の応用

1. Heterocyclic Synthesis

2-Cyano-N-(prop-2-en-1-yl)acetamide demonstrates significant utility in heterocyclic synthesis. It acts as an important intermediate for creating various novel heterocyclic systems. Its reactivity allows for the formation of heterocycles incorporating elements like thiophene, thiazole, pyrazole, pyridine, and pyrimidine, among others (Gouda et al., 2015).

2. Synthesis of Ethyl Nicotinates and Nicotinonitriles

The compound is used in the formation of 2-cyano-3-(dimethylamino)prop-2-ene thioamide, a reagent for organic synthesis. This enables the synthesis of a series of ethyl nicotinates and nicotinonitriles through vinyl substitution reactions (Dyachenko, 2019).

3. Antitumor Activity

Several studies highlight the potential of 2-cyano-N-(prop-2-en-1-yl)acetamide derivatives in antitumor applications. Novel compounds derived from this chemical have been synthesized and shown to possess significant inhibitory effects on various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).

4. Antimicrobial and Surface Activities

Derivatives of 2-cyano-N-(prop-2-en-1-yl)acetamide have been utilized in the creation of nonionic surface active agents with antimicrobial properties. These compounds exhibit activity against various microorganisms, indicating their potential in antimicrobial applications (El-Sayed et al., 2015).

5. Molecular Imprinted Polymer Applications

The compound has been explored for its use in enhancing molecular imprinted polymers, particularly as organic fillers in bagasse cellulose fibers. These polymers show promising results in various applications, including antimicrobial activities and computational calculations (Fahim & Abu-El Magd, 2021).

Safety And Hazards

特性

IUPAC Name |

2-cyano-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-8-6(9)3-4-7/h2H,1,3,5H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBQAPDDXDMDKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325614 |

Source

|

| Record name | 2-cyano-N-(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(prop-2-en-1-yl)acetamide | |

CAS RN |

30764-67-1 |

Source

|

| Record name | 30764-67-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-N-(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)

![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)

![1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1267579.png)

![Benzo[b]thiophen-2-ylmethanamine](/img/structure/B1267584.png)